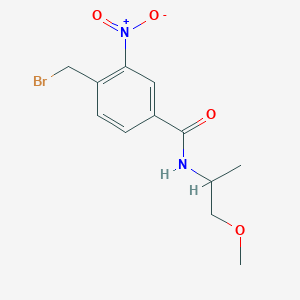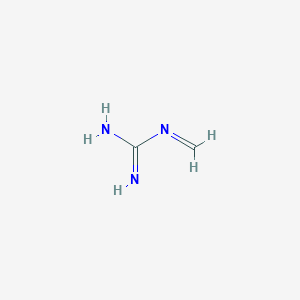
N-Methylideneguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylideneguanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylideneguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of an amine with N-methylisothiourea under mild conditions . This reaction can be carried out in various solvents, with acetonitrile being one of the most effective . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput . Additionally, the use of transition metal catalysts can facilitate the guanylation reaction, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
N-Methylideneguanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives . These products have diverse applications in different fields, including pharmaceuticals and materials science.
科学的研究の応用
N-Methylideneguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: In biological research, it serves as a probe for studying protein interactions and enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Methylideneguanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity . The guanidine group can also participate in electron transfer reactions, influencing the redox state of the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds to N-Methylideneguanidine include:
Guanidine: A basic compound with high reactivity and versatility in chemical synthesis.
N-Methylguanidine: Similar in structure but with different reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have additional substituents that modify their chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows for distinct reactivity and interaction with molecular targets. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
648880-60-8 |
|---|---|
分子式 |
C2H5N3 |
分子量 |
71.08 g/mol |
IUPAC名 |
1-methylideneguanidine |
InChI |
InChI=1S/C2H5N3/c1-5-2(3)4/h1H2,(H3,3,4) |
InChIキー |
OOHOVWLWYJUPGP-UHFFFAOYSA-N |
正規SMILES |
C=NC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


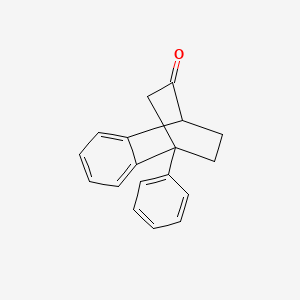
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
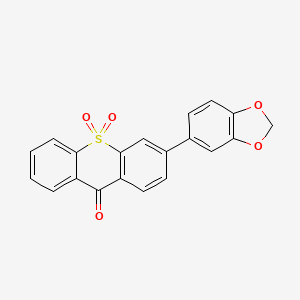
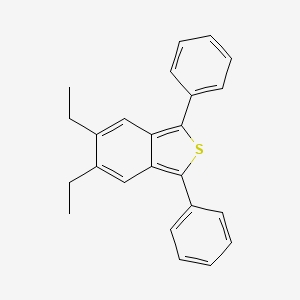
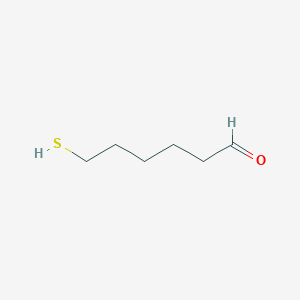
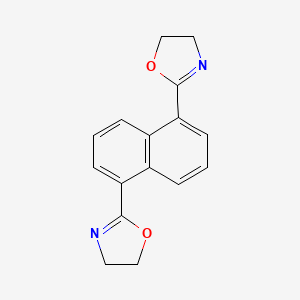
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)

![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)
![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
